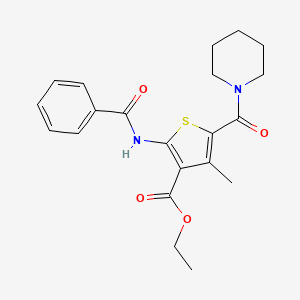
N'-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide is a compound that belongs to the class of coumarin derivatives. Coumarins are well-known for their strong fluorescence properties, making them useful in various scientific applications. This particular compound has been studied for its potential use as a fluorescent chemosensor, particularly for detecting copper ions in water samples .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. This reaction produces the hydrazide derivative, which can then be further reacted with pyridine-4-carboxylic acid to form the final product . The reaction conditions often involve the use of solvents like ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and products.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and hydrazide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions typically require controlled conditions, such as specific temperatures and pH levels, to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different coumarin derivatives, while substitution reactions can produce various substituted hydrazides.
Applications De Recherche Scientifique
N’-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a fluorescent chemosensor for detecting metal ions, particularly copper ions, in water samples.
Medicine: Investigated for its potential use in medical diagnostics and imaging.
Industry: Utilized in the development of sensors and other analytical tools.
Mécanisme D'action
The mechanism by which N’-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide exerts its effects involves intramolecular charge transfer (ICT). The compound’s fluorescence properties are modulated by the presence of metal ions, such as copper, which can bind to the compound and alter its electronic structure . This binding typically occurs at the carbonyl oxygen and amide nitrogen, leading to a change in fluorescence intensity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide: Another coumarin derivative with similar fluorescence properties.
N’-benzoyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazide: A related compound used as a fluorescent chemosensor.
Uniqueness
N’-(2-oxo-2H-chromene-3-carbonyl)pyridine-4-carbohydrazide is unique due to its high selectivity and sensitivity for copper ions. Its ability to act as a “turn-off” fluorescent sensor makes it particularly valuable for detecting low concentrations of copper in water samples .
Propriétés
Formule moléculaire |
C16H11N3O4 |
|---|---|
Poids moléculaire |
309.28 g/mol |
Nom IUPAC |
N'-(2-oxochromene-3-carbonyl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C16H11N3O4/c20-14(10-5-7-17-8-6-10)18-19-15(21)12-9-11-3-1-2-4-13(11)23-16(12)22/h1-9H,(H,18,20)(H,19,21) |
Clé InChI |
NYXBWHGAFXNOTL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NNC(=O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoate](/img/structure/B11703581.png)


![2-(3-methylphenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11703613.png)

![(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11703630.png)
![2,4-Diethyl 5-[2-(4-methoxyphenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11703636.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide](/img/structure/B11703639.png)
![4-iodo-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11703646.png)
![3-hydroxy-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11703654.png)

![(2E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11703670.png)

![2-hydroxy-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11703675.png)
